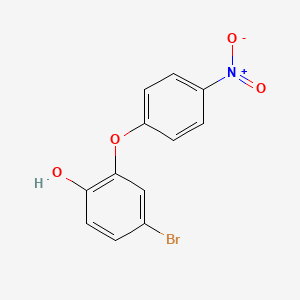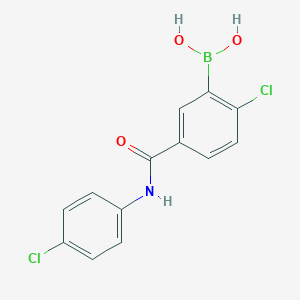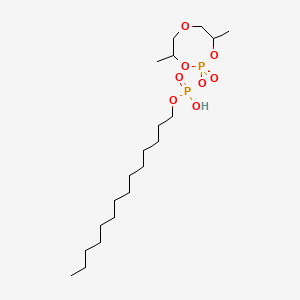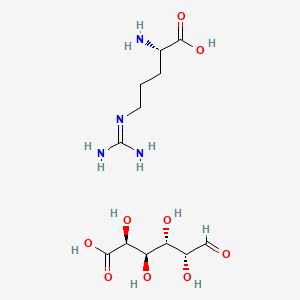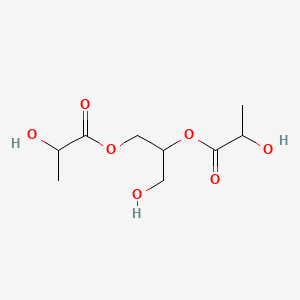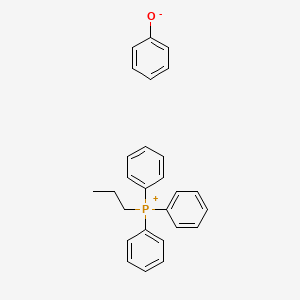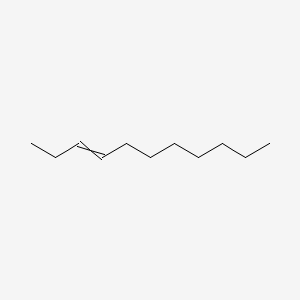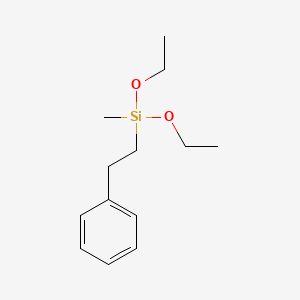
3,6,10-Trimethylundec-9-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3,6,10-Trimethylundec-9-én-2-one est un composé chimique de formule moléculaire C14H26O et d’une masse moléculaire de 210,36 g/mol. Elle se caractérise par la présence de trois groupes méthyles et d’une double liaison dans sa structure, ce qui en fait un composé unique aux propriétés chimiques spécifiques .
Méthodes De Préparation
La synthèse de la 3,6,10-Trimethylundec-9-én-2-one implique plusieurs étapes. Une méthode courante comprend la réaction d’alcènes spécifiques avec des réactifs appropriés dans des conditions contrôlées . Les méthodes de production industrielle impliquent souvent des réactions chimiques à grande échelle avec des conditions optimisées pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
La 3,6,10-Trimethylundec-9-én-2-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l’utilisation d’agents oxydants pour convertir le composé en différents états d’oxydation.
Réduction : Les agents réducteurs peuvent être utilisés pour ajouter des atomes d’hydrogène au composé, modifiant ainsi sa structure et ses propriétés.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs et de catalyseurs spécifiques.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des catalyseurs comme le palladium sur carbone . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La 3,6,10-Trimethylundec-9-én-2-one a un large éventail d’applications dans la recherche scientifique :
Chimie : Elle est utilisée comme réactif en synthèse organique et comme matière première pour la préparation de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec diverses biomolécules.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles et son rôle dans le développement de médicaments.
Industrie : Elle est utilisée dans la production de parfums, d’arômes et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
3,6,10-Trimethylundec-9-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 3,6,10-Trimethylundec-9-én-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, modifiant ainsi leur activité et conduisant à divers effets biochimiques . Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
La 3,6,10-Trimethylundec-9-én-2-one peut être comparée à d’autres composés similaires tels que la 6,10-diméthylundec-9-én-2-one et la 2,6,10-triméthylundec-9-énal . Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent par la position et le nombre de groupes méthyles et de doubles liaisons. La structure unique de la 3,6,10-Trimethylundec-9-én-2-one lui confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications spécifiques .
Propriétés
Numéro CAS |
61792-37-8 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
3,6,10-trimethylundec-9-en-2-one |
InChI |
InChI=1S/C14H26O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,12-13H,6,8-10H2,1-5H3 |
Clé InChI |
WDQFBJRBQPVFJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCC(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


